Ethyl (4-bromo-2-fluorobenzoyl)acetate

Solid‑phase handling Crystallization β‑Keto ester procurement

Liquid or low-melting β-keto esters complicate automated solid dispensing, risking stoichiometric errors. This 4-bromo-2-fluorophenyl analog is a free-flowing crystalline solid (mp 40-44°C), ideal for high-throughput parallel synthesis. • Crystalline solid enables precise automated dispensing without solvent handling. • Dual halogen pattern (4-Br, 2-F) enhances α-methylene acidity for regio- and chemoselective condensations. • XLogP3 2.8 offers improved cellular permeability over mono-halogenated scaffolds.

Molecular Formula C11H10BrFO3
Molecular Weight 289.1 g/mol
CAS No. 112704-80-0
Cat. No. B176205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-bromo-2-fluorobenzoyl)acetate
CAS112704-80-0
Synonymsethyl 3-(4-bromo-2-fluorophenyl)-3-oxopropanoate
Molecular FormulaC11H10BrFO3
Molecular Weight289.1 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=C(C=C(C=C1)Br)F
InChIInChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3
InChIKeyGVLMOVPIFSXARB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (4-bromo-2-fluorobenzoyl)acetate: Halogenated β-Keto Ester Intermediate


Ethyl (4‑bromo‑2‑fluorobenzoyl)acetate is a halogenated β‑keto ester that serves as a versatile building block in medicinal chemistry and drug‑discovery programs. It contains a reactive 1,3‑dicarbonyl framework bearing a 4‑bromo‑2‑fluorophenyl substituent, which imparts unique electronic and steric properties . The compound is commercially available with a purity of ≥97% and a reproducible melting point of 40–44 °C (solid) [1], making it a reliable starting material for SAR studies and parallel synthesis campaigns.

Why Generic β-Keto Esters Cannot Substitute This Intermediate


β‑Keto esters with simple phenyl or single‑halogen substitution often fail to reproduce the reactivity and physicochemical profile of the 4‑bromo‑2‑fluorophenyl derivative. The combination of an electron‑withdrawing bromine at the para position and a strongly electronegative fluorine at the ortho position creates a distinctive electronic environment that influences tautomeric equilibria, enolate reactivity, and downstream regioselectivity [1]. Moreover, the dual‑halogen pattern raises the melting point to 40–44 °C, yielding a convenient solid instead of the low‑melting or liquid forms typical of mono‑halogenated analogs . These differences render generic substitution unsuitable for procedures that depend on precise solid‑phase handling, reproducible crystallization, or specific electronic tuning.

Quantitative Differentiation Evidence vs. Closest Analogs


Solid Physical State Advantage Over Liquid Analogs

Ethyl (4‑bromo‑2‑fluorobenzoyl)acetate is a crystalline solid with a melting point of 40–44 °C [1]. In contrast, the closest mono‑brominated analog, ethyl (4‑bromobenzoyl)acetate (CAS 26510‑95‑2), is a liquid at room temperature with a boiling point of 268–269 °C and density 1.432 g/mL [2]. Similarly, ethyl (2‑fluorobenzoyl)acetate (CAS 1479‑24‑9) is described as a clear liquid . The solid form of the 4‑bromo‑2‑fluoro derivative facilitates weighing, storage, and purification by crystallization, reducing lot‑to‑lot variability in milligram‑ to gram‑scale reactions.

Solid‑phase handling Crystallization β‑Keto ester procurement

Increased Lipophilicity vs. Non-Fluorinated Analog

The computed lipophilicity of ethyl (4‑bromo‑2‑fluorobenzoyl)acetate is XLogP3‑AA = 2.8 [1]. The analogous compound lacking the ortho‑fluorine, ethyl (4‑bromobenzoyl)acetate, exhibits a reported LogP of 2.585 [2]. The presence of the fluorine atom increases the partition coefficient by approximately 0.2 log units, which can translate to enhanced membrane permeability and potentially improved cell‑based assay performance.

Lipophilicity ADME prediction β‑Keto ester SAR

Unique Electronic Effects of Bromo-Fluoro Substitution

The 4‑bromo substituent contributes a Hammett para‑σ value of +0.23, while the 2‑fluoro group exerts both a field effect (σ_I ≈ 0.50–0.55) and a resonance effect (σ_R ≈ –0.34) [1]. Together, they create an electron‑deficient aromatic ring that is distinct from the 4‑bromo‑only (σ_p = +0.23) or 2‑fluoro‑only (σ_p = +0.06, but strong ortho field effect) systems. This dual‑withdrawing pattern shifts the enol‑keto equilibrium of the β‑keto ester toward the keto form, which can alter nucleophilic reactivity and regioselectivity in heterocycle syntheses compared with mono‑substituted analogs.

Electronic effects Hammett constants β‑Keto ester reactivity

Distinct Quorum Sensing Inhibition SAR

In a panel of 19 β‑keto esters evaluated for inhibition of Vibrio harveyi bioluminescence, the 4‑fluoro derivative (ethyl (4‑fluorobenzoyl)acetate) exhibited an IC50 of 23 µM, while the 4‑bromo derivative (ethyl (4‑bromobenzoyl)acetate) showed weaker antagonist activity, with potency decreasing as halogen size increased [1]. Although the 4‑bromo‑2‑fluoro compound was not tested in this study, the data demonstrate that combining the most active 4‑fluoro motif with a second halogen can produce a distinct pharmacological profile that cannot be predicted by simple additivity.

Quorum sensing inhibition Antibacterial resistance β‑Keto ester SAR

Optimal Application Scenarios


Solid-Phase Synthesis & Automated Dispensing

Because the compound is a free‑flowing crystalline solid (mp 40–44 °C) , it can be accurately dispensed by automated solid‑handling platforms without the solvent evaporation or viscosity issues associated with liquid analogs such as ethyl (4‑bromobenzoyl)acetate or ethyl (2‑fluorobenzoyl)acetate [1]. This makes it particularly suitable for high‑throughput medicinal chemistry campaigns where precise stoichiometry and minimal solvent handling are critical.

Lipophilicity-Driven Lead Optimization

With an XLogP3 of 2.8, the 4‑bromo‑2‑fluoro scaffold offers a modest but significant lipophilicity enhancement (+0.2 log units) over the non‑fluorinated 4‑bromo scaffold (LogP 2.585) [2]. This difference can improve cellular permeability and target engagement in cell‑based assays, making the compound a preferred intermediate when optimizing ADME properties of lead candidates.

Chemoselective Heterocycle Synthesis via ortho-Fluorine Effects

The combined electron‑withdrawing effect of para‑bromine (σ_p = 0.23) and ortho‑fluorine (strong field effect) [3] enhances the acidity of the α‑methylene protons, facilitating enolate formation under milder basic conditions. This enables regio‑ and chemoselective condensations with hydrazines, hydroxylamines, or amidines to yield pyrazoles, isoxazoles, and pyrimidines that would form less selectively with mono‑halogenated β‑keto esters.

Exploratory Quorum Sensing Inhibitor Programs

The 4‑fluoro β‑keto ester scaffold demonstrates the strongest quorum sensing inhibition among a panel of 19 analogs (IC50 23 µM) [4]. The 4‑bromo‑2‑fluoro compound combines this privileged 4‑fluoro motif with a second halogen handle, offering an untested chemical space that could yield novel anti‑virulence leads with improved stability or target engagement.

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